REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][NH:10][C:11]([CH3:14])([CH3:13])[CH3:12])(=O)C.C[O-].[Na+]>CO>[C:11]([NH:10][CH2:9][CH2:8][O:7][CH2:6][CH2:5][OH:4])([CH3:14])([CH3:13])[CH3:12] |f:1.2|
|
Name
|
2-(2-t-Butylaminoethoxy)ethyl acetate
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCOCCNC(C)(C)C
|
Name
|
sodium methoxide
|
Quantity
|
0.015 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
0.015 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
was stirred for an additional 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the liquid phase was separated from the solid by filtration
|
Type
|
WASH
|
Details
|
The solid was washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove a solvent
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NCCOCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.65 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |